Epinodosin

説明

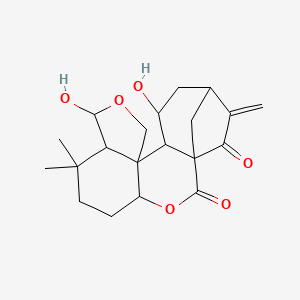

Epinodosin is a diterpenoid . It has shown antibacterial and antitumor biological characteristics .

Synthesis Analysis

Epinodosin has been isolated from Rabdosia serra and identified by UV, NMR, IR, and MS . It has been found to have an effective inhibitory effect on esophageal squamous cell carcinoma (ESCC) .

Molecular Structure Analysis

The Epinodosin molecule contains a total of 56 bond(s). There are 30 non-H bond(s), 3 multiple bond(s), 3 double bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 eleven-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 2 hydroxyl group(s) .

Chemical Reactions Analysis

Epinodosin has been found to have moderate cytotoxicity against HL-60 cells with an IC50 value of 10.4 μM . It has also been found to suppress the proliferation, invasion, and migration of ESCC cells .

Physical And Chemical Properties Analysis

Epinodosin has a molecular weight of 362.42 and a formula of C20H26O6 . It is recommended to be stored at -20°C for 3 years in powder form and at 4°C for 2 years in solvent .

科学的研究の応用

Regulation of Root Growth in Seedlings

Epinodosin, an ent-kaurane diterpenoid isolated from Isodon japonica, has shown significant effects on root growth in Lactuca sativa L. seedlings. At lower concentrations (25–100 μM), epinodosin promotes root growth, whereas higher concentrations (150–200 μM) inhibit it. The substance affects both the length of cells in the mature region and the mitotic activity of meristematic cells in seedling root tips, with higher levels causing DNA damage in these cells (Ding et al., 2010).

Pharmacokinetic Study of Isodon serra Extract

A study developed and validated a sensitive LC-MS/MS method for identifying and quantifying epinodosin and related compounds in rat plasma. This method was instrumental in investigating the pharmacokinetics of Isodon serra extract, offering insights into the behavior of epinodosin within biological systems (Du et al., 2011).

Chemical Constituents and Allelopathic Potential

Research on Isodon japonica identified epinodosin as one of its chemical constituents. The study highlighted epinodosin's dual role in influencing plant growth, showing stimulatory effects at lower concentrations and inhibitory effects at higher concentrations. This dual action suggests epinodosin's potential as an allelochemical with ecological significance (Yan Ju-ming, 2010).

Molecular Structure and Vibrational Bands

A study focused on the molecular structure and vibrational and NMR spectra of epinodosin, an enmein type diterpenoid. Using theoretical and experimental approaches, researchers analyzed the molecular electronic properties of epinodosin, contributing to a deeper understanding of its chemical characteristics (Wang et al., 2014).

作用機序

特性

IUPAC Name |

9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYJEEIAFBHYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330613 | |

| Record name | NODOSIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,14-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

CAS RN |

10391-09-0 | |

| Record name | NODOSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NODOSIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: [] Epinodosin has been shown to suppress the proliferation, invasion, and migration of ESCC cells, while inducing apoptosis. This effect is mediated by the modulation of the miRNA-143-3p/Bcl-2 axis. Epinodosin upregulates miRNA-143-3p, which in turn downregulates the expression of the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to increased apoptosis in ESCC cells. Additionally, Epinodosin affects the protein expression of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival. [] In vivo studies using a nude mouse model demonstrated that Epinodosin could attenuate the growth of ESCC tumors. [] Further research is needed to fully elucidate the specific interactions within these pathways.

A: Epinodosin has the molecular formula C20H28O6 and a molecular weight of 364.43 g/mol. []

ANone: Currently, there is limited information available in the provided research articles regarding the material compatibility and stability of Epinodosin under various conditions. Further studies are needed to investigate these aspects.

A: The provided research articles do not describe any catalytic properties of Epinodosin. Its primary reported mechanisms of action focus on modulating cellular pathways and protein expression, particularly in the context of cancer cell growth and survival. [, , , ]

A: While the provided research articles do not explicitly detail computational chemistry studies on Epinodosin, they do highlight the importance of its structure for its activity. For instance, studies exploring the structure-activity relationship of ent-kaurene diterpenoids like Epinodosin emphasize the role of specific functional groups in their cytotoxic and DNA-damaging effects. [] This suggests that computational methods like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies could be valuable for further understanding and optimizing the activity of Epinodosin.

A: Structure-activity relationship (SAR) studies of ent-kaurene diterpenoids, including Epinodosin, have shown that modifications to the molecule's structure can significantly impact its biological activity. [, ] For example, the presence of an exo-methylene cyclopentanone group appears to be crucial for cytotoxicity and DNA damage potential. [] Additionally, the stereochemistry of substituents on the ent-kaurene backbone can also affect activity, as seen with the comparison between Lasiokaurin and Oridonin. [] Further SAR studies are necessary to fully understand the impact of specific structural modifications on Epinodosin's potency, selectivity, and pharmacological properties.

ANone: The provided literature does not offer detailed insights into the stability profile of Epinodosin under various conditions or specific formulation strategies. Given its potential therapeutic benefits, future research should prioritize investigating its stability in different environments (e.g., temperature, pH, light) and exploring formulation approaches to potentially enhance its solubility, bioavailability, and targeted delivery.

ANone: The provided research articles primarily focus on the biological activity and chemical characterization of Epinodosin. Information concerning specific SHE regulations is not included in these studies. As research progresses and potential therapeutic applications are explored, addressing SHE considerations, including appropriate handling, disposal, and potential environmental impacts, will be crucial.

A: In vitro, Epinodosin has demonstrated significant cytotoxic activity against various human tumor cell lines, including HL-60 (leukemia), HO-8910 (ovarian cancer), and A-549 (lung cancer). [, ] It inhibits cell proliferation, induces apoptosis, and reduces cell invasion and migration. [, , ] In vivo studies using a nude mouse model of ESCC have shown that Epinodosin can significantly attenuate tumor growth. [] These findings suggest potential anti-cancer properties of Epinodosin, but further research, including preclinical and potentially clinical trials, is needed to confirm its efficacy and safety in humans.

ANone: Currently, the available research articles do not provide information regarding specific resistance mechanisms to Epinodosin. As research progresses and Epinodosin is further investigated as a potential therapeutic agent, understanding potential resistance mechanisms will be crucial for optimizing its use and developing strategies to overcome resistance.

ANone: The provided research articles primarily focus on the potential therapeutic benefits of Epinodosin and do not provide detailed information regarding its toxicological profile. Further investigations are needed to comprehensively evaluate its safety profile, including acute and chronic toxicity, potential for organ damage, and long-term effects.

ANone: The research provided does not specify drug delivery strategies tailored for Epinodosin. As its therapeutic potential is further investigated, exploring targeted delivery systems, such as nanoparticle formulations or conjugation with specific ligands, could be beneficial for enhancing its efficacy and reducing potential off-target effects.

ANone: The current research does not identify specific biomarkers for predicting Epinodosin efficacy. As research progresses, exploring potential biomarkers associated with its mechanism of action, such as miRNA-143-3p or Bcl-2 expression levels, could be valuable for personalizing treatment strategies and monitoring treatment response.

ANone: Several analytical methods have been employed to characterize and quantify Epinodosin. These include:

- Spectroscopy: NMR (1D and 2D), IR, and UV spectroscopy are used for structural elucidation and identification. [, , , ]

- Chromatography: Column chromatography, often with silica gel, is used for initial separation and purification. [, , , , , , ] HPLC coupled with various detectors, including MS/MS, is employed for more refined separation and quantification, particularly in biological samples. [, , , ]

ANone: Currently, there is limited information available regarding the environmental impact and degradation of Epinodosin. As a naturally occurring compound found in plants, understanding its fate and potential effects on the environment will be essential for responsible development and utilization.

ANone: The provided research articles do not delve into the specific dissolution and solubility profiles of Epinodosin in various media. Investigating these properties will be vital for understanding its bioavailability and developing effective formulations.

A: The studies emphasize the need for robust and validated analytical methods for Epinodosin analysis. [, , , ] Validation typically involves assessing parameters like:

ANone: While specific quality control measures for Epinodosin during development and manufacturing are not explicitly described in the provided research, it is crucial to establish and adhere to strict quality standards throughout the process. This includes:

ANone: The provided research does not include information regarding the potential immunogenicity of Epinodosin. As a natural product, it may possess inherent immunomodulatory properties or induce an immune response. Investigating its impact on the immune system, particularly in the context of potential therapeutic applications, will be essential for assessing its safety and efficacy.

ANone: The provided research primarily focuses on the biological activity and chemical characterization of Epinodosin, and does not delve into its interactions with drug transporters, metabolizing enzymes, or aspects related to its biocompatibility, biodegradability, alternatives, recycling, and waste management. These are important considerations for future research as its therapeutic potential is further explored.

A: Epinodosin research is rooted in the study of traditional Chinese medicine, specifically the use of plants from the Isodon genus for their medicinal properties. [, , , ] Over time, researchers have isolated and characterized numerous bioactive compounds from these plants, including Epinodosin. Early studies focused on structural elucidation, [] while more recent research has explored its biological activity, particularly its anti-tumor effects. [, , , ]

ANone: Epinodosin research bridges various scientific disciplines, including:

- Medicinal Chemistry: Exploring its structure-activity relationships, optimizing its properties, and developing potential synthetic analogs. [, ]

- Pharmacology: Investigating its mechanism of action, pharmacokinetics, pharmacodynamics, and potential therapeutic applications. [, , , ]

- Oncology: Evaluating its efficacy as an anti-cancer agent in various models and exploring potential combination therapies. [, , , ]

- Cell Biology: Understanding its effects on cellular processes, such as proliferation, apoptosis, and signaling pathways. [, , ]

- Analytical Chemistry: Developing and validating methods for its characterization, quantification, and analysis. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Ethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2778518.png)

![2-[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2778520.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2778521.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2778524.png)

![3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2778535.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778536.png)

![3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778538.png)